N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features both pyrazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The thiazole ring is then synthesized separately, and the two rings are coupled through an acetamide linkage.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazines with 1,3-diketones under acidic conditions.
Introduction of Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of Thiazole Ring: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the thiazole derivative through an acetamide linkage using acetic anhydride as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of 2-{4-amino-1H-pyrazol-1-yl}-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic rings.
Material Science: The compound can be explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The pyrazole and thiazole rings can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{4-nitro-1H-pyrazol-1-yl}-N-[5-methyl-1,3-thiazol-2-yl]acetamide
- **2-{4-nitro-1H-pyrazol-1-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- **2-{4-nitro-1H-pyrazol-1-yl}-N-[5-methyl-4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
The uniqueness of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both nitro and thiazole groups provides a unique combination of electronic and steric properties that can be exploited for various applications .
Properties
Molecular Formula |
C16H15N5O3S |
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Molecular Weight |
357.4g/mol |
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H15N5O3S/c1-10-3-5-12(6-4-10)15-11(2)25-16(19-15)18-14(22)9-20-8-13(7-17-20)21(23)24/h3-8H,9H2,1-2H3,(H,18,19,22) |
InChI Key |
VXYZXDBYJMNDAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])C |
Origin of Product |
United States |
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